DL-Buthionine-(S,R)-sulfoximine

描述

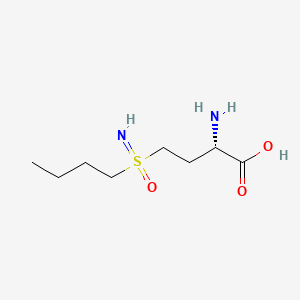

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-CVSPRKDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894150 | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | L-Buthionine (SR)-sulfoximine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |

| Record name | BSO | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

83730-53-4, 97590-40-4 | |

| Record name | L-Buthionine-S,R-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthionine sulfoximine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Buthionine-(S,R)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-buthionine sulfoximine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83730-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIONINE SULFOXIMINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DL-Buthionine-(S,R)-sulfoximine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent and highly specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By irreversibly inhibiting γ-GCS, BSO leads to the depletion of intracellular GSH, a critical tripeptide antioxidant. This depletion disrupts cellular redox homeostasis, leading to a cascade of events including increased oxidative stress, induction of apoptosis, and enhanced sensitivity of cancer cells to various therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of BSO, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction to this compound

This compound is a synthetic amino acid analogue that has been extensively studied for its ability to modulate intracellular glutathione levels.[1] Glutathione is a major non-protein thiol in mammalian cells and plays a crucial role in a multitude of cellular processes, including detoxification of xenobiotics, protection against oxidative damage, and maintenance of the cellular redox state.[2][3] Elevated GSH levels in tumor cells are often associated with resistance to chemotherapy and radiotherapy.[3] BSO's ability to deplete GSH makes it a valuable tool in both basic research and clinical investigations aimed at overcoming this resistance.[4][5]

The Primary Molecular Target: γ-Glutamylcysteine Synthetase

The primary and most well-characterized mechanism of action of BSO is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[5][6][7] γ-GCS catalyzes the first and rate-limiting step in the de novo synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine.[8]

BSO acts as a transition-state analogue inhibitor of γ-GCS.[9] Specifically, the L-buthionine-(S)-sulfoximine diastereomer is a potent, mechanism-based inhibitor of the enzyme.[9] The inhibition is time-dependent and irreversible, leading to a sustained depletion of cellular GSH pools.[7]

Biochemical and Cellular Consequences of γ-GCS Inhibition

The inhibition of γ-GCS by BSO sets off a chain of events within the cell, primarily stemming from the depletion of glutathione.

Glutathione Depletion

Treatment of cells and tissues with BSO leads to a significant and dose-dependent reduction in intracellular GSH levels.[3][10] The kinetics of GSH depletion can vary depending on the cell type, BSO concentration, and duration of exposure.[6][11]

Table 1: Effect of BSO on Intracellular Glutathione Levels in Various Cell Lines

| Cell Line | BSO Concentration | Duration of Treatment | % GSH Depletion | Reference |

| SNU-1 (Human Stomach Cancer) | 1 mM | 48 hours | 75.7% | [3] |

| SNU-1 (Human Stomach Cancer) | 2 mM | 48 hours | 76.2% | [3] |

| OVCAR-3 (Human Ovarian Cancer) | 1 mM | 48 hours | 74.1% | [3] |

| OVCAR-3 (Human Ovarian Cancer) | 2 mM | 48 hours | 63.0% | [3] |

| H9c2 (Cardiomyocytes) | 10 mM | 0.5 hours | ~20% | [10] |

| H9c2 (Cardiomyocytes) | 10 mM | 1 hour | ~43% | [10] |

| H9c2 (Cardiomyocytes) | 10 mM | 4 hours | ~54% | [10] |

| H9c2 (Cardiomyocytes) | 10 mM | 12 hours | ~57% | [10] |

| EMT6/SF | 50 µM | 12-14 hours | >95% | [6] |

| HBT5 (Human Malignant Glioma) | 100 µM | 24 hours | 95% | [11] |

| HBT28 (Human Malignant Glioma) | 100 µM | 24 hours | 91% | [11] |

Induction of Oxidative Stress

Glutathione is a primary defender against reactive oxygen species (ROS). Its depletion by BSO leads to an accumulation of ROS, resulting in oxidative stress.[10][12][13] This increased oxidative stress can damage cellular components, including lipids, proteins, and DNA.[12]

Table 2: BSO-Induced Changes in Oxidative Stress Markers

| Cell Line/Tissue | BSO Treatment | Effect on Oxidative Stress | Reference |

| H9c2 (Cardiomyocytes) | 10 mM | Significant increase in ROS production | [10] |

| Ht22 Cells | 1, 3, 10 mM for 15 hours | No significant increase in lipid peroxidation (MDA assay) | [14] |

| Mouse Testis | Not specified | Increased MDA levels, decreased CAT, GPX, SOD, and GSH levels | [1] |

Induction of Apoptosis

The profound cellular stress caused by GSH depletion and subsequent oxidative stress can trigger programmed cell death, or apoptosis.[10][12] BSO has been shown to induce apoptosis in various cell types, often through the activation of caspase cascades.[10]

Sensitization to Chemotherapy and Radiotherapy

One of the most significant consequences of BSO-induced GSH depletion is the sensitization of cancer cells to the cytotoxic effects of various anti-cancer therapies.[3][6] GSH can detoxify chemotherapeutic agents and repair radiation-induced damage. By lowering GSH levels, BSO enhances the efficacy of these treatments.[5] BSO has been shown to potentiate the effects of alkylating agents, platinum compounds, and radiation.[3][5][6]

Signaling Pathways Modulated by BSO

The cellular perturbations caused by BSO can impact various signaling pathways.

Glutathione Biosynthesis Pathway

The direct impact of BSO is on the glutathione biosynthesis pathway.

Caption: Inhibition of γ-GCS by BSO in the glutathione synthesis pathway.

Oxidative Stress-Induced Signaling

The increase in ROS due to GSH depletion can activate various stress-response pathways.

References

- 1. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Buthionine Sulfoximine (B86345) (BSO) as a Glutathione (B108866) Synthesis Inhibitor

This technical guide provides a comprehensive overview of Buthionine Sulfoximine (BSO), a potent and specific inhibitor of glutathione (GSH) synthesis. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and explores its application in overcoming therapeutic resistance in cancer.

Introduction

Glutathione (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage and detoxifying xenobiotics, including many chemotherapeutic agents.[1][2] Elevated intracellular GSH levels are frequently associated with resistance to chemotherapy and radiation therapy in cancer cells.[1][3] Buthionine sulfoximine (BSO) is a synthetic amino acid that specifically targets and inhibits the biosynthesis of GSH, thereby depleting cellular stores.[2][4] This depletion sensitizes resistant tumor cells to various anticancer treatments, making BSO a valuable tool in both research and clinical investigations as a potential adjuvant therapy.[2][3][5]

Mechanism of Action

BSO exerts its effect by irreversibly inhibiting the enzyme γ-glutamylcysteine synthetase (γ-GCS) , which is now more commonly known as glutamate-cysteine ligase (GCL) .[4][6][7] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine.

The inhibition mechanism involves the phosphorylation of BSO by MgATP, catalyzed by γ-GCS itself.[6] The resulting BSO-phosphate binds tightly to the enzyme, leading to its inactivation.[6] This inhibition is highly specific; BSO does not significantly inhibit glutamine synthetase, an enzyme with a similar mechanism.[8]

Caption: Mechanism of BSO-mediated inhibition of glutathione synthesis.

Quantitative Data on BSO Efficacy

The effectiveness of BSO in depleting GSH and sensitizing cancer cells has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo/clinical investigations.

Table 1: In Vitro Efficacy of BSO

| Cell Line(s) | BSO Concentration & Duration | GSH Depletion | Effect on Chemosensitization | Reference |

| Human Stomach (SNU-1) & Ovarian (OVCAR-3) Cancer | 1-2 mM for 48h | 63.0% - 76.2% | Markedly enhanced cytotoxicity of cisplatin (B142131) and carboplatin (B1684641). | [1] |

| Human Glioma (HBT5 & HBT28) | 100 µM for 24h | 91% - 95% | Significantly increased cytotoxicity of BCNU (carmustine). | [9] |

| Retinoblastoma (Y-79 & So-Rb50) | 0.01-0.1 mM for 24h | 83.65% - 95.3% | Increased radiosensitivity under hypoxic conditions (SER of 1.21-1.36). | [10] |

| Murine Melanoma (B16/F10), Human Glioblastoma (SNB-19), Murine Sarcoma (S180) | Various | Not specified, but synergistic | Decreased IC50 values for doxorubicin (B1662922), indicating a synergistic effect. | [11][12] |

| Biliary Tract Cancer (GBC-SD & RBE) | 50 µM for 24h | Time-dependent reduction | Enhanced cisplatin-induced apoptosis and antiproliferative effect of gemcitabine (B846). | [13] |

Table 2: In Vivo and Clinical Trial Data for BSO

| Study Type | BSO Dosing Regimen | GSH Depletion Observed | Pharmacokinetics / Toxicity | Reference |

| Phase I Clinical Trial (with Melphalan) | IV infusion every 12h, escalated from 1.5 to 17 g/m² | Nadir of ~10% of control in peripheral mononuclear cells (PMNs) at doses ≥7.5 g/m². Tumor GSH <20% at doses ≥13 g/m². | Toxicity: Grade I/II nausea/vomiting. Half-life: 1.39h (R-BSO), 1.89h (S-BSO). | [14] |

| Phase I Clinical Trial (with Melphalan) | Continuous IV infusion (3.0 g/m² bolus, then 0.75-1.5 g/m²/hr for 24-72h) | Depletion to <10% of pretreatment levels in peripheral blood lymphocytes. | Toxicity: Minimal alone; myelosuppression with melphalan (B128). Steady-state concentration: 0.5–1.0 mM. | [5] |

| Preclinical (Mice with Lewis Lung Carcinoma) | 222 mg/100 mL in drinking water | Not quantified | Reduced tumor weight and angiogenesis. | [15] |

| Preclinical (Mice) | 0.0265 g/mouse (6 mM) i.p. | Depletion to 65% (bone marrow), 13% (liver), and 41% (muscle) of control. | Did not worsen melphalan-induced marrow toxicity. | [16] |

| Preclinical (Rats) | Injections of 4 mmol/kg body wt | Significant decrease in lens GSH levels. | Induced cataract formation (prevented by N-acetylcysteine amide). | [17] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols derived from cited studies.

In Vitro BSO Treatment and GSH Depletion

This protocol describes a typical experiment to assess the effect of BSO on cultured cancer cells.

-

Cell Culture:

-

BSO Treatment:

-

Prepare a stock solution of BSO in a suitable solvent (e.g., sterile PBS).[7]

-

Add BSO to the cell culture medium to achieve the desired final concentration (typically ranging from 50 µM to 2 mM).[1][9][18]

-

Incubate cells with BSO for a specified duration, generally between 24 to 72 hours. Maximum GSH depletion is often observed after 48-72 hours.[18]

-

-

Measurement of GSH Levels:

-

Assessment of Cytotoxicity (Optional):

-

To assess the synergistic effect with a chemotherapeutic agent, pre-treat cells with BSO for 24-48 hours.

-

Add the chemotherapeutic drug (e.g., cisplatin, doxorubicin) for an additional 24 hours.[13]

-

Measure cell viability using an MTT assay or similar method to determine the enhancement of cytotoxicity.[11][13]

-

References

- 1. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The toxic effects, GSH depletion and radiosensitivity by BSO on retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pro-oxidant buthionine sulfoximine (BSO) reduces tumor growth of implanted Lewis lung carcinoma in mice associated with increased protein carbonyl, tubulin abundance, and aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo inhibition of l-buthionine-(S,R)-sulfoximine-induced cataracts by a novel antioxidant, N-acetylcysteine amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Buthionine-S,R-Sulfoximine (BSO) in Inducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-buthionine-S,R-sulfoximine (BSO) as a potent and specific inducer of oxidative stress. BSO's mechanism of action, its impact on cellular physiology, and its application in research and drug development are detailed herein. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of BSO's role in cellular redox biology.

Introduction to BSO and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of a cell, is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1][2] A critical component of the cellular antioxidant defense is glutathione (B108866) (GSH), a tripeptide that directly scavenges ROS and acts as a cofactor for antioxidant enzymes.[3]

L-buthionine-S,R-sulfoximine (BSO) is a synthetic amino acid that serves as a highly specific and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of GSH.[4] By inhibiting γ-GCS, BSO effectively depletes intracellular GSH levels, thereby compromising the cell's primary antioxidant defense and inducing a state of oxidative stress.[5][6] This targeted depletion of GSH makes BSO an invaluable tool for studying the cellular consequences of oxidative stress and for developing therapeutic strategies that exploit this vulnerability, particularly in cancer cells which often exhibit a heightened reliance on their antioxidant systems.[1][7]

Mechanism of Action of BSO

BSO's primary mechanism of action is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione, the ligation of L-glutamate and L-cysteine. By blocking this crucial step, BSO prevents the replenishment of the intracellular GSH pool, leading to its progressive depletion as it is consumed in various cellular processes. The resulting decline in GSH levels cripples the cell's ability to neutralize ROS, leading to their accumulation and the onset of oxidative stress.

Quantitative Effects of BSO on Cellular Parameters

The following tables summarize the quantitative effects of BSO treatment on various cellular parameters as reported in the literature. These tables are intended to provide a comparative overview for researchers designing experiments with BSO.

Table 1: BSO-Induced Glutathione (GSH) Depletion in Various Cell Lines

| Cell Line | BSO Concentration | Treatment Duration | GSH Depletion (% of Control) | Reference |

| Ht22 | 0.03 mM | 15 hours | ~65% | [8] |

| Ht22 | 10 mM | 15 hours | ~78% | [8] |

| CHO | 0.1 mM | 10 hours | >90% | [4] |

| A549 | 5 mM | 60 hours | Undetectable (<0.5 nmol/mg protein) | [9] |

| A549 | 10 mM | 60 hours | Undetectable (<0.5 nmol/mg protein) | [9] |

| H9c2 | 10 mM | 12 hours | ~57% | [10] |

| GBC-SD | 50 µM | Time-dependent | Significant reduction | [11] |

| PW B lymphoma | Not specified | 24 hours | 95% (total GSH) | [12][13] |

| ZAZ and M14 melanoma | 50 µM | 48 hours | 95% | [14] |

Table 2: BSO-Induced Increase in Reactive Oxygen Species (ROS)

| Cell Line | BSO Concentration | Treatment Duration | ROS Increase | Reference |

| H9c2 | 10 mM | 1-12 hours | Significant increase | [10] |

| PW B lymphoma | Not specified | >48 hours | Significant increase | [12][13] |

| SH-SY5Y | Not specified | 3-24 hours | Time-dependent increase (up to 44%) | [15] |

| B16-F10 | Concentration-dependent | 36 hours | Concentration-dependent increase | [16] |

Table 3: Effects of BSO on Cell Viability and Apoptosis

| Cell Line | BSO Concentration | Treatment Duration | Effect on Viability/Apoptosis | Reference |

| CHO | < 2.0 mM | 24 hours | Not cytotoxic | [4] |

| CHO | 2.0 mM | 24 hours | ~50% reduction in viability | [4] |

| A549 | 10 mM | 60 hours | Growth cessation, not cytotoxic | [9] |

| H9c2 | 10 mM | 12-18 hours | Increased Annexin V-positive cells (apoptosis) | [10] |

| GBC-SD and RBE | 50 µM | 24 hours | No significant difference in viability | [11] |

| N27 | 0-50 µM | 7 days | Dose-dependent loss of viability | [17] |

Key Signaling Pathways Modulated by BSO-Induced Oxidative Stress

BSO-induced GSH depletion and subsequent ROS accumulation trigger a cascade of cellular signaling events. Two prominent pathways affected are the Protein Kinase C-delta (PKC-δ) pathway leading to apoptosis and the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.

PKC-δ Mediated Apoptosis

In several cell types, BSO-induced oxidative stress leads to the activation of PKC-δ, a member of the novel protein kinase C family. Activated PKC-δ can then initiate a downstream cascade of events culminating in apoptosis, or programmed cell death. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Nrf2-ARE Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon exposure to oxidative stress, as induced by BSO, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of antioxidant and cytoprotective genes, including those involved in GSH synthesis and ROS detoxification.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing BSO to induce and study oxidative stress.

Protocol for BSO Treatment of Cell Cultures

Objective: To deplete intracellular GSH levels in cultured cells.

Materials:

-

L-Buthionine-S,R-sulfoximine (BSO) powder

-

Appropriate cell culture medium

-

Sterile, deionized water or PBS for dissolving BSO

-

Cultured cells of interest

Procedure:

-

Prepare a sterile stock solution of BSO (e.g., 100 mM) by dissolving the BSO powder in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

-

Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

-

Dilute the BSO stock solution in fresh cell culture medium to the desired final concentration (e.g., 50 µM to 10 mM, as determined from literature or preliminary experiments).

-

Remove the existing medium from the cells and replace it with the BSO-containing medium.

-

Incubate the cells for the desired duration (e.g., 6 to 72 hours), depending on the cell type and the extent of GSH depletion required.

-

After the incubation period, proceed with downstream assays to assess GSH levels, ROS production, cell viability, etc.

Protocol for Quantification of Intracellular GSH

Objective: To measure the total intracellular glutathione concentration.

Method: DTNB-Glutathione Reductase Recycling Assay

Materials:

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

NADPH

-

Glutathione Reductase

-

5% Sulfosalicylic acid (SSA)

-

Phosphate (B84403) buffer with EDTA

-

GSH standard solution

-

Cell lysate from control and BSO-treated cells

Procedure:

-

Harvest cells and wash with PBS.

-

Lyse the cells and deproteinize the lysate by adding an equal volume of 5% SSA.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

In a 96-well plate, add the sample supernatant, DTNB, and NADPH to a phosphate buffer.

-

Initiate the reaction by adding glutathione reductase.

-

Measure the absorbance at 405-415 nm over time. The rate of color change is proportional to the GSH concentration.

-

Calculate the GSH concentration in the samples by comparing the rates to a standard curve generated with known concentrations of GSH.

Protocol for Measuring Intracellular ROS Production

Objective: To detect and quantify intracellular ROS levels.

Method: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Materials:

-

DCFH-DA stock solution (in DMSO)

-

PBS or serum-free medium

-

Control and BSO-treated cells

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

After BSO treatment, wash the cells with warm PBS or serum-free medium.

-

Load the cells with DCFH-DA (typically 5-20 µM) in PBS or serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and capture images using a fluorescence microscope.

-

The fluorescence intensity is proportional to the amount of ROS in the cells.

Protocol for Apoptosis Detection

Objective: To identify and quantify apoptotic cells.

Method: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Control and BSO-treated cells

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of BSO-induced oxidative stress.

Conclusion

L-buthionine-S,R-sulfoximine is a powerful and specific tool for inducing oxidative stress through the depletion of intracellular glutathione. Its well-characterized mechanism of action and predictable effects on cellular redox status make it an indispensable reagent for researchers in a multitude of fields. This guide has provided a comprehensive overview of BSO's role, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. A thorough understanding of how to utilize BSO effectively will continue to advance our knowledge of the intricate roles of oxidative stress in health and disease, and will aid in the development of novel therapeutic interventions.

References

- 1. ecommons.luc.edu [ecommons.luc.edu]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

- 4. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buthionine sulfoximine induced growth inhibition in human lung carcinoma cells does not correlate with glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

DL-Buthionine-(S,R)-sulfoximine (BSO) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By depleting intracellular GSH levels, BSO sensitizes cancer cells to a variety of therapeutic interventions, including chemotherapy and radiation. This technical guide provides an in-depth overview of BSO's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Glutathione is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative stress and detoxifying xenobiotics, including many anticancer agents. Elevated GSH levels are a common feature of cancer cells and are associated with resistance to both chemotherapy and radiation therapy. This compound (BSO) is a synthetic amino acid that irreversibly inhibits γ-GCS, thereby blocking the de novo synthesis of GSH.[1] This depletion of the cellular GSH pool increases the susceptibility of cancer cells to therapeutic agents that rely on the generation of reactive oxygen species (ROS) or are detoxified by GSH-dependent mechanisms.

Mechanism of Action

BSO's primary mechanism of action is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in glutathione biosynthesis. Inhibition of γ-GCS leads to a time- and dose-dependent depletion of intracellular GSH levels. The resulting decrease in the GSH/GSSG (oxidized glutathione) ratio leads to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress. This heightened oxidative environment can trigger downstream signaling pathways that lead to apoptosis and enhance the cytotoxic effects of other anticancer therapies.

Quantitative Data

The efficacy of BSO, both as a single agent and as a sensitizer, has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity (IC50) of BSO in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ZAZ | Melanoma | 4.9 | [2] |

| M14 | Melanoma | 18 | [2] |

| A2780 | Ovarian Cancer | 8.5 | [2] |

| MCF-7 | Breast Cancer | 26.5 | [2] |

Table 2: In Vitro Glutathione Depletion by BSO

| Cell Line | BSO Concentration | Duration | GSH Depletion (% of Control) | Reference |

| ZAZ | 50 µM | 48 hr | ~95% | [2] |

| M14 | 50 µM | 48 hr | ~95% | [2] |

| V79-379A | 50 µM | 10 hr | >95% | [3] |

| V79-379A | 500 µM | 10 hr | >95% | [3] |

| H9c2 | 10 mM | 12 hr | ~57% | [4] |

Table 3: Clinical Trials of BSO in Combination Therapy

| Phase | Cancer Type | BSO Dose & Schedule | Combination Agent | Key Findings | Reference |

| I | Refractory Malignancies | 1.5 - 13.104 g/m² (IV infusion every 12h for 6-10 doses) | Melphalan (B128) (15 mg/m²) | Maximal GSH depletion to 40% of baseline in peripheral mononuclear cells. | [5] |

| I | Advanced Cancers | 3.0 g/m² (initial IV infusion) followed by continuous infusion (0.75 or 1.5 g/m²/hr for 24-72h) | Melphalan (15 mg/m²) | Consistent and profound tumor GSH depletion (<10% of pretreatment). | [6] |

| I | Recurrent/Refractory Neuroblastoma | 3 g/m² (IV bolus) followed by 1 g/m²/hr for 72h | Melphalan (escalating doses) | BSO (75 g/m²) with melphalan (125 mg/m²) was tolerable and active. | [7] |

Signaling Pathways

BSO-induced glutathione depletion triggers a cascade of intracellular signaling events, primarily driven by oxidative stress. These pathways culminate in apoptosis and sensitization to other cancer therapies.

BSO-Induced Apoptosis

The depletion of GSH by BSO leads to an accumulation of ROS, which can damage cellular components, including mitochondria. This damage can initiate the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspases.

Involvement of JNK and NF-κB Signaling

Oxidative stress induced by BSO is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.[8] Conversely, BSO has been shown to downregulate the NF-κB signaling pathway, which is often associated with cell survival and proliferation. The inhibition of NF-κB can further contribute to the pro-apoptotic effects of BSO.[9]

Experimental Protocols

In Vitro BSO Treatment and Viability Assay (MTT)

This protocol outlines a general procedure for treating cancer cells with BSO and assessing cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (BSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

BSO Treatment: Prepare serial dilutions of BSO in complete culture medium. Remove the old medium from the wells and add 100 µL of the BSO-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V Staining

This protocol describes the detection of apoptosis in BSO-treated cells using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Materials:

-

BSO-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[5]

Measurement of Intracellular Glutathione (GSH and GSSG)

This protocol provides a general method for quantifying intracellular GSH and GSSG levels.

Materials:

-

BSO-treated and control cells

-

GSH/GSSG assay kit (commercially available kits are recommended)

-

Reagents for cell lysis (e.g., metaphosphoric acid)

-

Microplate reader

Procedure:

-

Sample Preparation: Harvest cells and lyse them according to the assay kit's instructions to prevent auto-oxidation of GSH.

-

GSH and GSSG Measurement: Follow the manufacturer's protocol for the specific assay kit. This typically involves a colorimetric or fluorometric reaction. For GSSG measurement, GSH is often masked using a reagent like 2-vinylpyridine (B74390) or N-ethylmaleimide.[12]

-

Data Analysis: Calculate the concentrations of GSH and GSSG based on a standard curve and determine the GSH/GSSG ratio.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the chemosensitizing effects of BSO in vitro.

Conclusion

This compound remains a valuable tool in cancer research, offering a clear mechanism to modulate a key resistance pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at exploring the therapeutic potential of GSH depletion in various cancer contexts. The continued investigation of BSO, particularly in combination with modern targeted therapies, holds promise for overcoming drug resistance and improving patient outcomes.

References

- 1. dovepress.com [dovepress.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. kumc.edu [kumc.edu]

- 6. Effect of BSO on the radiation response at low (0-4 Gy) doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Ferroptosis with DL-Buthionine-(S,R)-sulfoximine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-Buthionine-(S,R)-sulfoximine (BSO) as a tool to investigate ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. This document outlines the mechanism of action of BSO, detailed experimental protocols, and data presentation for studying this critical cellular process.

Introduction to BSO and Ferroptosis

Ferroptosis is a unique form of programmed cell death characterized by the accumulation of lethal lipid reactive oxygen species (ROS). It is distinct from other cell death modalities such as apoptosis and necrosis in its mechanism and morphology. A key regulator of ferroptosis is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which utilizes the antioxidant glutathione (GSH) to neutralize lipid hydroperoxides.

This compound (BSO) is a potent and specific inhibitor of glutamate-cysteine ligase (GCL), formerly known as gamma-glutamylcysteine (B196262) synthetase (γ-GCS).[1][2][3] GCL is the rate-limiting enzyme in the biosynthesis of glutathione.[2][4][5][6] By inhibiting GCL, BSO depletes intracellular GSH levels, which in turn leads to the inactivation of GPX4.[7][8] This inactivation prevents the detoxification of lipid peroxides, leading to their accumulation and the subsequent execution of ferroptotic cell death.[7][9] BSO is therefore a valuable chemical probe for inducing and studying ferroptosis in a variety of cellular contexts.[7][10]

Mechanism of Action: BSO-induced Ferroptosis

The signaling pathway leading to ferroptosis upon BSO treatment is a well-defined cascade of events centered on the depletion of glutathione and the subsequent failure of cellular antioxidant defenses.

Experimental Protocols

General Workflow for Investigating BSO-Induced Ferroptosis

A typical experimental workflow to study the effects of BSO on a cellular system involves several key stages, from cell culture to data analysis.

Detailed Methodologies

3.2.1. Cell Culture and BSO Treatment

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plates for viability assays, larger formats for biochemical assays) at a density that allows for logarithmic growth during the experiment.

-

BSO Preparation: Prepare a stock solution of BSO in sterile water or cell culture medium. Further dilute the stock solution to the desired final concentrations in fresh culture medium immediately before use.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of BSO. A typical concentration range for inducing ferroptosis is 10 µM to 1 mM, with treatment times ranging from 24 to 72 hours, depending on the cell line.[10][11][12][13] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for the specific cell line being investigated.[13]

3.2.2. Cell Viability Assays

Cell viability can be assessed using various methods, such as MTT, CellTiter-Glo, or by staining with propidium (B1200493) iodide (PI) followed by flow cytometry.[10][11][12][14]

-

MTT Assay:

-

After BSO treatment, add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

PI Staining and Flow Cytometry:

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in a buffer containing PI.

-

Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (non-viable) cells.[10]

-

3.2.3. Measurement of Lipid Peroxidation

Lipid peroxidation, a hallmark of ferroptosis, can be quantified using fluorescent probes like C11-BODIPY™ 581/591 or by measuring malondialdehyde (MDA) levels.[10][11][12][15]

-

C11-BODIPY™ 581/591 Staining:

-

After BSO treatment, incubate the cells with C11-BODIPY™ 581/591 (typically 2.5-10 µM) for 30-60 minutes.[16]

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. The probe shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, and the ratio of green to red fluorescence is used as a measure of lipid peroxidation.[11][12][16]

-

-

Malondialdehyde (MDA) Assay:

-

Lyse the BSO-treated cells and collect the supernatant.

-

React the lysate with thiobarbituric acid (TBA) at high temperature to form a colored MDA-TBA adduct.

-

Measure the absorbance or fluorescence of the adduct to determine the MDA concentration.[15]

-

3.2.4. Glutathione (GSH) Measurement

Intracellular GSH levels can be quantified using commercially available kits, often based on the reaction of GSH with a chromogenic or fluorogenic reagent.[17][18]

-

Lyse the cells to release intracellular contents.

-

Follow the manufacturer's protocol for the specific GSH assay kit. This typically involves mixing the cell lysate with a reagent that reacts with GSH to produce a measurable signal (absorbance or fluorescence).

-

Quantify the GSH concentration by comparing the signal to a standard curve generated with known concentrations of GSH.

Quantitative Data Summary

The following tables summarize typical experimental parameters and outcomes when using BSO to induce ferroptosis. These values are intended as a guide and may require optimization for different cell lines and experimental conditions.

Table 1: BSO Concentration and Treatment Duration for Ferroptosis Induction

| Cell Line | BSO Concentration | Treatment Duration | Outcome | Reference |

| Human HCC (Huh7) | 10 µM | 48 - 72 hours | Synergistic cell death with Auranofin or Erastin (B1684096) | [10] |

| Human HCC (HepG2) | 10 µM - 1.5 mM | 72 hours | Synergistic cell death with Auranofin or Erastin | [10] |

| Human Fibroblasts | 0.3 mM - 1 mM | 24 - 48 hours | Induction of mitochondrial lipid peroxidation and ferroptosis (with FAC) | [11][12] |

| LS Patient Fibroblasts | 100 µM | Not specified | Dose-dependent cell death, rescued by Ferrostatin-1 | [14] |

| RKN cells | 100 µM | 72 hours | Cell killing, rescued by ferroptosis inhibitors | [13] |

| VCaP cells | 100 µM | 24 hours | Used to induce GSH deficiency for lipid peroxidation studies | [16] |

Table 2: Quantitative Assessment of BSO-Induced Ferroptosis Markers

| Assay | Marker | Typical Change with BSO | Method | Reference |

| Cell Viability | Viable Cells | Decrease | MTT, PI Staining | [10][11][14] |

| Lipid Peroxidation | Lipid ROS | Increase | C11-BODIPY™ 581/591 | [10][11][13] |

| Lipid Peroxidation | MDA Levels | Increase | Fluorimetric Analysis | [15] |

| Glutathione Levels | Intracellular GSH | Decrease | GSH Assay Kits, Mass Spectrometry | [15][17] |

Synergistic Interactions

BSO is often used in combination with other agents to enhance the induction of ferroptosis. This can be particularly effective in cells that are resistant to BSO alone.

Common synergistic partners for BSO include:

-

Erastin: An inhibitor of the cystine/glutamate antiporter system Xc-, which blocks the uptake of cystine, a precursor for GSH synthesis. The combination of BSO and erastin targets two distinct steps in the GSH synthesis and uptake pathway, leading to a more profound depletion of GSH.[10][19]

-

RSL3 (RAS-selective lethal 3): A direct inhibitor of GPX4.[7][20] Combining BSO with RSL3 targets both the synthesis of the GPX4 cofactor (GSH) and the enzyme itself, resulting in a potent induction of ferroptosis.

-

Auranofin: An inhibitor of thioredoxin reductase, which can also contribute to cellular redox imbalance.[10][19]

Conclusion

This compound is an indispensable tool for the study of ferroptosis. Its specific mechanism of action, inhibiting the rate-limiting step of glutathione synthesis, provides a reliable method for inducing this form of cell death. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize BSO to unravel the complex mechanisms of ferroptosis and explore its therapeutic potential in various diseases.

References

- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Ferroptosis | TargetMol [targetmol.com]

- 4. Non-canonical glutamate-cysteine ligase activity protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined inhibition of de novo glutathione and nucleotide biosynthesis is synthetically lethal in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSH and Ferroptosis: Side-by-Side Partners in the Fight against Tumors [mdpi.com]

- 7. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferroptosis: a double-edged sword that enhances radiation sensitivity and facilitates radiation-induced injury in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Mitochondrial lipid peroxidation is necessary but not sufficient for induction of ferroptosis [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2.4.6 |. Lipid peroxidation assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Ferroptosis Research Solutions | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glutathione Depletion by Buthionine Sulfoximine (BSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the depletion of glutathione (B108866) (GSH) by L-buthionine-(S,R)-sulfoximine (BSO). It details the mechanism of action, downstream cellular consequences, and key experimental protocols for studying this process.

Introduction to Glutathione and its Importance

Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that serves as the most abundant non-protein thiol in mammalian cells, with intracellular concentrations ranging from 0.5 to 10 mM. It is a critical component of the cellular antioxidant defense system, playing a central role in the detoxification of reactive oxygen species (ROS) and xenobiotics. GSH exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular redox status. Beyond its antioxidant function, GSH is involved in various cellular processes, including DNA synthesis and repair, cell proliferation, and apoptosis.

Mechanism of Action of Buthionine Sulfoximine (BSO)

L-buthionine-(S,R)-sulfoximine (BSO) is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). GCS is the rate-limiting enzyme in the de novo synthesis of glutathione, catalyzing the ATP-dependent condensation of glutamate (B1630785) and cysteine to form γ-glutamylcysteine.[1] By specifically inhibiting this crucial first step, BSO effectively blocks the replenishment of the cellular GSH pool, leading to its progressive depletion.

Consequences of BSO-Mediated Glutathione Depletion

The depletion of cellular GSH by BSO triggers a cascade of events, primarily stemming from increased oxidative stress. The key consequences include:

-

Increased Reactive Oxygen Species (ROS): With diminished GSH levels, the cell's capacity to neutralize ROS is compromised, leading to an accumulation of these damaging molecules. This can result in oxidative damage to lipids, proteins, and DNA.[2]

-

Induction of Apoptosis: BSO-induced GSH depletion is a potent trigger of programmed cell death (apoptosis). The accumulation of ROS can lead to the activation of stress-activated protein kinases and the mitochondrial apoptotic pathway.[2][3]

-

Sensitization to Chemotherapy and Radiotherapy: Many cancer cells exhibit elevated GSH levels, which contributes to their resistance to certain chemotherapeutic agents and radiation. By depleting GSH, BSO can sensitize these cells to the cytotoxic effects of such treatments.

Quantitative Data on BSO-Mediated Glutathione Depletion

The efficacy of BSO in depleting GSH and inhibiting cell growth varies depending on the cell type, BSO concentration, and duration of exposure.

| Cell Line/Tissue | BSO Concentration | Exposure Time | % GSH Depletion | IC50 | Reference |

| Melanoma (ZAZ and M14) | 50 µM | 48 h | 95% | 1.9 µM (specimens) | [4] |

| Breast Cancer (specimens) | - | - | - | 8.6 µM | [4] |

| Ovarian Cancer (specimens) | - | - | - | 29 µM | [4] |

| H9c2 Cardiomyocytes | 10 mM | 0.5 h | ~20% | - | [3] |

| H9c2 Cardiomyocytes | 10 mM | 1 h | ~43% | - | [3] |

| H9c2 Cardiomyocytes | 10 mM | 4 h | ~54% | - | [3] |

| H9c2 Cardiomyocytes | 10 mM | 12 h | ~57% | - | [3] |

| Peritoneal Macrophages | 300 µM | 2 h | 40% | - | [3] |

| Peritoneal Macrophages | 300 µM | 24 h | 100% | - | [3] |

| V79-379A | 50 µM | 10 h | >95% | - | [5] |

| A549 (Lung Adenocarcinoma) | Not specified | 7 h | ~60% | - | [6] |

| CCL-210 (Normal Lung Fibroblast) | Not specified | 7 h | ~95% | - | [6] |

| MCF-7 | 1 mM | Not specified | ~50% | - | [7] |

| MDAMB | 1 mM | Not specified | ~55% | - | [7] |

| HepG2 | 1 mM | Not specified | ~21% | - | [7] |

| CHO | 0.1 mM | 10 h | >90% | - | [8] |

| Murine Liver | 2.5 mmol/kg | ~5 h | 74% | - | [4][9] |

| Murine Kidney | 2.5 mmol/kg | ~5 h | 80% | - | [4][9] |

| Murine Bone Marrow | 2.5 mmol/kg | ~8 h | 83% | - | [4][9] |

| Murine Tumors | 2.5 mmol/kg | 10-12 h | 55-65% | - | [4][9] |

Signaling Pathways Activated by BSO-Induced Glutathione Depletion

The primary signaling event following GSH depletion is the accumulation of ROS, which in turn activates downstream pathways leading to apoptosis. A key pathway involves the activation of Protein Kinase C-delta (PKC-δ).

Studies have shown that BSO-induced GSH depletion leads to the translocation of PKC-δ from the cytosol to the membrane, a key step in its activation.[3] Activated PKC-δ can then contribute to the generation of more ROS and the initiation of the mitochondrial apoptotic cascade, ultimately leading to caspase-3 activation and cell death.[2][3]

Experimental Protocols

Quantification of Intracellular Glutathione (DTNB-Based Assay)

This protocol is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate-EDTA buffer (0.1 M sodium phosphate, 5 mM EDTA, pH 7.5)

-

DTNB solution (e.g., 4 mg/mL in reaction buffer)

-

Glutathione reductase (GR)

-

NADPH

-

GSH standard solution

-

Trichloroacetic acid (TCA) or other deproteinizing agent

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with PBS.

-

Lyse the cells (e.g., by sonication or freeze-thaw cycles) in phosphate-EDTA buffer.

-

Deproteinize the lysate by adding an equal volume of TCA (e.g., 10%) and centrifuging to pellet the precipitated protein.

-

Collect the supernatant for the assay.

-

-

Assay:

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add sample supernatant or GSH standard to each well.

-

Add DTNB solution to each well.

-

Add glutathione reductase to each well.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the absorbance at 405-412 nm at regular intervals (e.g., every 30 seconds for 3-5 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.

-

Plot the ΔA/min for the standards against their concentrations to generate a standard curve.

-

Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration of the lysate.

-

Measurement of γ-Glutamylcysteine Ligase (GCL) Activity

This assay measures the activity of GCL by quantifying the production of its product, γ-glutamylcysteine (γ-GC). This can be achieved through various methods, including HPLC-based and fluorescence-based assays.

Fluorescence-Based Microtiter Plate Assay: This method utilizes the reaction of naphthalene-2,3-dicarboxaldehyde (NDA) with the primary amine of γ-GC to form a fluorescent product.[10]

Materials:

-

Cell lysis buffer

-

Reaction buffer (containing ATP, L-glutamate, L-cysteine, and other necessary components)

-

NDA solution

-

γ-GC standard

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation:

-

Prepare cell lysates as described for the GSH assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix the cell lysate with the reaction buffer.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the synthesis of γ-GC.

-

Stop the reaction (e.g., by adding a deproteinizing agent).

-

-

Derivatization and Detection:

-

Transfer the reaction mixture to a black 96-well plate.

-

Add the NDA solution to each well and incubate to allow for derivatization.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of γ-GC.

-

Calculate the GCL activity in the samples based on the standard curve and normalize to the protein concentration.

-

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

BSO

-

Complete cell culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of BSO for the desired duration. Include untreated and vehicle-treated controls.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Experimental Workflow for Evaluating BSO Efficacy

A typical workflow to investigate the effects of BSO on a cancer cell line, potentially in combination with a chemotherapeutic agent, is outlined below.

Conclusion

BSO is a valuable research tool for studying the roles of glutathione in cellular physiology and pathology. Its specific and irreversible inhibition of GCS provides a reliable method for depleting cellular GSH, thereby enabling the investigation of the consequences of oxidative stress and the potentiation of cancer therapies. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Guidelines for cell viability assays: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. apexbt.com [apexbt.com]

- 3. Intracellular calcium chelation with BAPTA-AM modulates ethanol-induced behavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. BAPTA-AM, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium chelator BAPTA-AM protects against iron overload-induced chondrocyte mitochondrial dysfunction and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

DL-Buthionine-(S,R)-sulfoximine in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-Buthionine-(S,R)-sulfoximine (BSO) in neuroscience research. BSO is a potent and specific inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH). By depleting intracellular GSH levels, BSO serves as a critical tool to investigate the roles of oxidative stress and glutathione homeostasis in neuronal function, neurodegeneration, and as an adjuvant in cancer therapy.

Core Mechanism of Action

BSO irrevocably inhibits GCL, which catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This dipeptide is subsequently combined with glycine (B1666218) to form glutathione, the most abundant endogenous antioxidant in the central nervous system. The inhibition of GCL by BSO leads to a profound and sustained depletion of intracellular GSH.[1][2] This depletion disrupts the cellular redox balance, rendering neurons vulnerable to oxidative damage from reactive oxygen species (ROS) produced during normal metabolic activity and under pathological conditions.[3][4]

Key Applications in Neuroscience Research

-

Modeling Oxidative Stress: BSO is widely used to induce a state of oxidative stress in both in vitro and in vivo models, allowing researchers to study the downstream consequences of redox imbalance on neuronal survival, signaling, and function.[5]

-

Investigating Neurodegenerative Diseases: Given that oxidative stress is a key pathological feature of many neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, BSO is employed to mimic aspects of these conditions and to test the efficacy of neuroprotective strategies.[5][6]

-

Sensitizing Tumor Cells to Therapy: In neuro-oncology, BSO is used to deplete GSH in tumor cells, thereby increasing their sensitivity to chemotherapy and radiation therapy.[2][7][8][9]

-

Studying Neuronal Apoptosis and Ferroptosis: BSO-induced GSH depletion is a reliable method to trigger programmed cell death pathways, including apoptosis and ferroptosis, providing a model system to dissect the molecular mechanisms of neuronal demise.

Signaling Pathways Affected by BSO

The depletion of glutathione by BSO initiates a cascade of signaling events, primarily related to oxidative stress and cell death.

BSO-Induced Oxidative Stress and Apoptosis

BSO-mediated GSH depletion leads to an accumulation of ROS, which can directly damage cellular components and activate pro-apoptotic signaling pathways. A key player in this process is Protein Kinase C-delta (PKC-δ), which is activated by ROS and, in turn, can trigger the mitochondrial apoptotic cascade.[4]

BSO-Induced Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. BSO contributes to ferroptosis by depleting GSH, which is a necessary cofactor for Glutathione Peroxidase 4 (GPX4). GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols.[5][7][10][11] In the absence of sufficient GSH, GPX4 activity is compromised, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.[5][7][8][12]

Neuroprotective Response via NGF/TrkA/Akt/Nrf2 Pathway

Interestingly, systemic administration of BSO in mice has been shown to trigger a neuroprotective response in the central nervous system. This is mediated by an increase in circulating Nerve Growth Factor (NGF), which activates the TrkA receptor and its downstream signaling cascade, including Akt and Nrf2.[13] Nrf2 is a transcription factor that upregulates the expression of antioxidant genes, including GCL, as a compensatory mechanism.

Quantitative Data on BSO Efficacy

The following tables summarize quantitative data on the effects of BSO on various neuronal cell lines.

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |

| Neuroblastoma (SH-SY5Y) | 0.5 mM | 24 hours | ~60% | [3] |

| Neuroblastoma (SK-N-BE-2C) | 1 mM | 24 hours | Significant | [4] |

| Primary Cortical Neurons | 100 µM | 24 hours | >90% | [1] |

| Astrocytes | 100 µM | 24 hours | ~90% | [1] |

| Dopaminergic N27 cells | 2.5 µM | 7 days | Significant | [14] |

| Cell Line | IC50 / LD50 | Reference |

| Neuroblastoma (General) | IC90: 2.1 - >1000 µM | [7] |

| Neuroblastoma (CHLA-171) | LD90: 509 µM | [8] |

| Dopaminergic Neurons | LD50: 10.7 µM | [6] |

| Non-dopaminergic Neurons | LD50: 4.4 µM | [6] |

| Various Neural Tumor Cells | IC50: ~100 - >1000 µM | [15] |

Experimental Protocols

In Vitro BSO Treatment of Neuronal Cells

This protocol describes a general procedure for treating cultured neuronal cells with BSO to induce glutathione depletion.

Materials:

-

Neuronal cell line of interest (e.g., SH-SY5Y, PC12) or primary neurons

-

Appropriate cell culture medium and supplements

-

This compound (BSO)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes and pipettes

Procedure:

-

Cell Seeding: Seed neuronal cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).

-

BSO Stock Solution Preparation: Prepare a concentrated stock solution of BSO (e.g., 100 mM) by dissolving it in sterile, nuclease-free water or PBS. Filter-sterilize the stock solution through a 0.22 µm filter.

-

BSO Treatment: Dilute the BSO stock solution directly into the cell culture medium to achieve the desired final concentration. For dose-response experiments, prepare a serial dilution of BSO. A vehicle-only control (medium with an equivalent volume of water or PBS) should be included.

-

Incubation: Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: After the incubation period, harvest the cells for downstream analyses such as cell viability assays, glutathione measurement, or protein extraction for western blotting.

Measurement of Glutathione (GSH) Levels

This protocol outlines a common method for quantifying intracellular GSH levels using a commercially available kit based on the enzymatic recycling method.

Materials:

-

BSO-treated and control cells

-

GSH assay kit (containing sulfosalicylic acid (SSA), assay buffer, glutathione reductase, DTNB (Ellman's reagent), and NADPH)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in a deproteinizing agent such as 5% SSA.

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Collect the supernatant which contains the GSH.

-

-

GSH Assay:

-

Add the supernatant to a 96-well plate.

-

Prepare a standard curve using the provided GSH standards.

-

Add the assay buffer, glutathione reductase, DTNB, and NADPH to each well according to the kit manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time.

-

-

Measurement: Measure the absorbance at 405-415 nm using a microplate reader.

-

Calculation: Calculate the GSH concentration in the samples based on the standard curve. Normalize the GSH levels to the total protein concentration of the cell lysate.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

BSO-treated and control cells grown on coverslips or in chamber slides

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-